molecular formula C23H30N6O4 B7789673 7-(3-(allyloxy)-2-hydroxypropyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(3-(allyloxy)-2-hydroxypropyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B7789673
M. Wt: 454.5 g/mol
InChI Key: VZIIVEMIFBCQOY-UHFFFAOYSA-N
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an allyloxy group, a hydroxypropyl chain, a benzylpiperazine moiety, and a methylated purine core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid.

    Introduction of the Methyl Group: Methylation of the purine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Allyloxy Group: The allyloxy group is introduced via an etherification reaction using allyl bromide and a suitable base.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain is added through a nucleophilic substitution reaction involving 3-chloropropanol.

    Incorporation of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution of the purine core with 4-benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and hydroxypropyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the purine core or the benzylpiperazine moiety, using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy and hydroxypropyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, thioethers, or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its purine core, which is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities. The presence of the benzylpiperazine moiety suggests possible interactions with neurotransmitter receptors, which could be relevant in the development of psychiatric or neurological drugs.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The benzylpiperazine moiety may interact with neurotransmitter receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

What sets 7-(3-(allyloxy)-2-hydroxypropyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both an allyloxy group and a benzylpiperazine moiety is particularly rare, offering distinct reactivity and potential biological activity.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-3-13-33-16-18(30)15-29-19-20(26(2)23(32)25-21(19)31)24-22(29)28-11-9-27(10-12-28)14-17-7-5-4-6-8-17/h3-8,18,30H,1,9-16H2,2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIIVEMIFBCQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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